N,N'-Bis(6-nitro-1,3-benzothiazol-2-yl)-N''-phenylmethanetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine is a complex organic compound that features multiple functional groups, including nitro groups and benzothiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine typically involves multi-step organic reactions. One possible route could involve the nitration of benzothiazole derivatives followed by amination reactions to introduce the phenylmethanetriamine moiety. The reaction conditions would likely include the use of strong acids for nitration and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitrobenzothiazole derivatives.
Reduction: Formation of aminobenzothiazole derivatives.
Substitution: Formation of halogenated benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro groups and benzothiazole rings could play a crucial role in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(benzothiazol-2-yl)-N’'-phenylmethanetriamine: Lacks the nitro groups, which may affect its reactivity and applications.
N,N’-Bis(6-chloro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine: Contains chloro groups instead of nitro groups, leading to different chemical properties.
N,N’-Bis(6-methyl-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine: Contains methyl groups, which may influence its steric and electronic properties.
Uniqueness
N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine is unique due to the presence of nitro groups, which can significantly impact its chemical reactivity and potential applications. The combination of benzothiazole rings and nitro groups makes it a versatile compound for various scientific and industrial uses.
Eigenschaften
CAS-Nummer |
118221-25-3 |
---|---|
Molekularformel |
C21H15N7O4S2 |
Molekulargewicht |
493.5 g/mol |
IUPAC-Name |
N',N"-bis(6-nitro-1,3-benzothiazol-2-yl)-N-phenylmethanetriamine |
InChI |
InChI=1S/C21H15N7O4S2/c29-27(30)13-6-8-15-17(10-13)33-20(23-15)25-19(22-12-4-2-1-3-5-12)26-21-24-16-9-7-14(28(31)32)11-18(16)34-21/h1-11,19,22H,(H,23,25)(H,24,26) |
InChI-Schlüssel |
NCOXTUGURQVBFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.